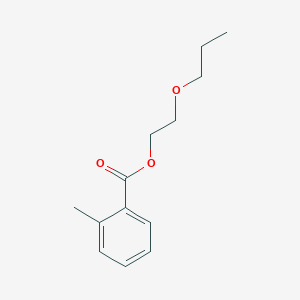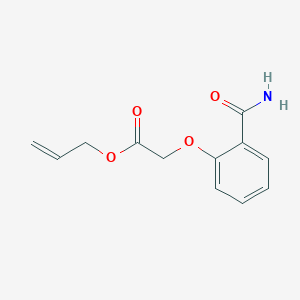
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide is a complex organic compound with a unique structure that includes chloro, nitro, and sulfamoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Addition of the chloro group.
Sulfamoylation: Introduction of the sulfamoyl group.
Amidation: Formation of the amide bond with 2,6-dimethylphenylamine.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro and sulfamoyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide
- 3-Chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
- 3-Chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
Uniqueness
3-Chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide is unique due to the presence of the nitro and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups differentiate it from similar compounds and contribute to its specific applications and effects.
Eigenschaften
CAS-Nummer |
88345-51-1 |
|---|---|
Molekularformel |
C15H14ClN3O5S |
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
3-chloro-N-(2,6-dimethylphenyl)-2-nitro-4-sulfamoylbenzamide |
InChI |
InChI=1S/C15H14ClN3O5S/c1-8-4-3-5-9(2)13(8)18-15(20)10-6-7-11(25(17,23)24)12(16)14(10)19(21)22/h3-7H,1-2H3,(H,18,20)(H2,17,23,24) |
InChI-Schlüssel |
SANRWJPKECPDJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)
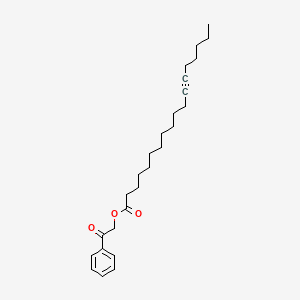
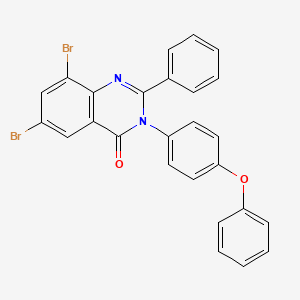
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
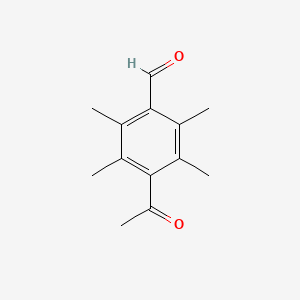
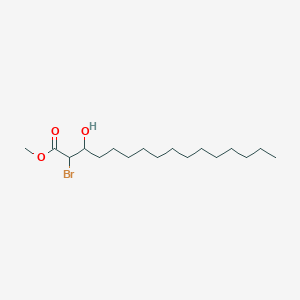
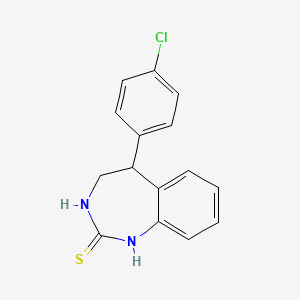
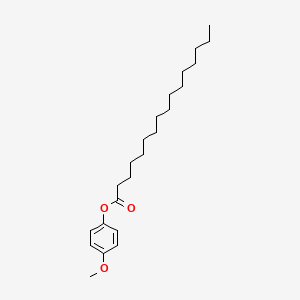
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
